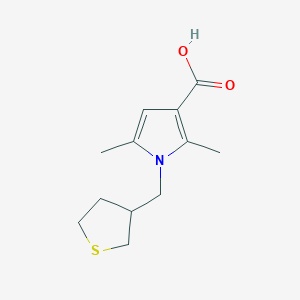![molecular formula C11H17N3O3 B6634931 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide](/img/structure/B6634931.png)
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide, also known as NMN, is a naturally occurring compound found in various foods such as broccoli, cabbage, and avocado. It is a precursor molecule for the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular energy metabolism and DNA repair. In recent years, NMN has gained attention for its potential applications in scientific research, particularly in the fields of aging, neurodegenerative diseases, and metabolic disorders.
Mécanisme D'action
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide works by increasing the levels of NAD+ in cells, which plays a crucial role in cellular energy metabolism and DNA repair. NAD+ levels decline with age, leading to decreased cellular function and increased risk of age-related diseases. By increasing NAD+ levels, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide may help to improve cellular function and reduce the risk of age-related diseases.
Biochemical and Physiological Effects
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide has been shown to have various biochemical and physiological effects, including improved mitochondrial function, increased energy metabolism, improved glucose tolerance, and improved insulin sensitivity. It has also been shown to have neuroprotective effects and may help to reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide in lab experiments is its ability to increase NAD+ levels in cells, which may help to improve cellular function and reduce the risk of age-related diseases. However, one limitation is the cost of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide, which may be prohibitive for some research labs.
Orientations Futures
There are many potential future directions for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide research, including further studies on its applications in aging and age-related diseases, metabolic disorders, and neurodegenerative diseases. Other potential future directions include studies on the optimal dosage and timing of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide supplementation, as well as studies on its potential side effects and interactions with other drugs. Overall, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide shows great promise as a potential tool for scientific research, with many potential applications in various fields.
Méthodes De Synthèse
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of chemical reactions to produce N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide from precursor molecules. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursors to N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide. Microbial fermentation involves the use of microorganisms such as bacteria and yeast to produce N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide.
Applications De Recherche Scientifique
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide has been the subject of numerous scientific studies, with many focusing on its potential applications in aging and age-related diseases. One study found that N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide supplementation in mice improved their mitochondrial function and energy metabolism, leading to improved physical performance and extended lifespan. Another study found that N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide supplementation improved glucose tolerance and insulin sensitivity in mice with diet-induced obesity, suggesting potential applications in metabolic disorders such as type 2 diabetes.
Propriétés
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-8-11(16,3-4-17-8)6-12-10(15)9-5-14(2)7-13-9/h5,7-8,16H,3-4,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGIXJSEDCJUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)C2=CN(C=N2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylimidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634867.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide](/img/structure/B6634874.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B6634890.png)
![2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide](/img/structure/B6634897.png)
![2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide](/img/structure/B6634910.png)
![3-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide](/img/structure/B6634915.png)
![5-[(5-Bromopyridin-2-yl)amino]pentan-1-ol](/img/structure/B6634916.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-3-carboxamide](/img/structure/B6634923.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6634930.png)
![2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid](/img/structure/B6634949.png)

![2-[[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]methyl]cyclohexan-1-ol](/img/structure/B6634964.png)
![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)